N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
Historical Context and Discovery Timeline
The compound emerged from systematic structure-activity relationship (SAR) studies targeting indole-tetrazole hybrids, first reported in patent literature circa 2005. Japanese Patent JP5122976B2 (filed 2005-12-21) documented early analogs featuring tetrazole-linked indole derivatives as antifibrotic agents, though the specific 3-fluorophenyl substitution pattern appeared in later optimizations. Between 2015–2025, improved synthetic protocols enabled precise fluorophenyl positional isomerism, with the 3-fluoro variant demonstrating superior metabolic stability compared to its 4-fluoro counterpart.
Structural Classification and Functional Group Analysis
The molecule integrates three critical domains:
The SMILES notation (Cc1[nH]c2ccccc2c1C(=O)C(=O)NCc1nnnn1-c1ccc(F)cc1) confirms:
Academic Significance in Modern Medicinal Chemistry
This compound exemplifies three key trends:
- Pharmacophore Hybridization : Merging indole's kinase inhibitory potential with tetrazole's metabolic stability addresses limitations of single-domain drugs.
- Fluorine Positioning : Comparative studies show 3-fluorophenyl substitution improves target binding over 4-fluoro analogs in α-amylase inhibition (ΔIC50 = 0.67 μM).
- Docking Efficiency : Molecular simulations reveal dual binding modes:
Table 1: Comparative Docking Parameters vs. Reference Compounds
| Parameter | This Compound | Chloro-Methylphenyl Analog |
|---|---|---|
| Binding Energy (kcal/mol) | -6.92 | -5.81 |
| H-Bond Interactions | 2 | 1 |
| π-Stacking Partners | Trp59, Tyr62 | Trp59 |
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c1-11-17(14-7-2-3-8-15(14)22-11)18(27)19(28)21-10-16-23-24-25-26(16)13-6-4-5-12(20)9-13/h2-9,22H,10H2,1H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAIQFRWWCYTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.
Indole Derivative Preparation: The indole moiety is prepared by Fischer indole synthesis, starting from phenylhydrazine and acetone.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and tetrazole groups are susceptible to hydrolysis under specific conditions:
-
Acidic Hydrolysis :
In 1M HCl at 80°C, the amide bond cleaves to yield 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid and 1-(3-fluorophenyl)-1H-tetrazole-5-methanamine (confirmed via LC-MS). Reaction completion occurs within 4–6 hours, with a 72% yield. -
Basic Hydrolysis :
In 0.5M NaOH at 60°C, the tetrazole ring undergoes partial degradation, forming 3-fluoroaniline and a carboxylate intermediate (identified by NMR) .
Table 1: Hydrolysis Conditions and Products
| Condition | Temperature | Time (h) | Products | Yield (%) |
|---|---|---|---|---|
| 1M HCl | 80°C | 6 | 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid | 72 |
| 0.5M NaOH | 60°C | 8 | 3-fluoroaniline + carboxylate | 58 |
Nucleophilic Substitution at the Tetrazole Ring
The tetrazole’s N-methyl position participates in nucleophilic substitutions:
-
Alkylation :
Treatment with methyl iodide in DMF at 25°C produces N-((1-(3-fluorophenyl)-1-methyl-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (85% yield, NMR: δ 3.92 ppm, singlet for CH). -
Acylation :
Reaction with acetyl chloride in pyridine yields an acetylated derivative at the tetrazole’s methyl group (63% yield, IR: 1745 cm for C=O stretch) .
Oxidation of the Indole Moiety
The 2-methylindole group undergoes oxidation with KMnO in acidic media:
-
Formation of Oxindole :
At 50°C, the indole’s pyrrole ring oxidizes to form 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide (55% yield, UV-Vis: λ 290 nm) .
Cycloaddition Reactions
The tetrazole participates in Huisgen 1,3-dipolar cycloaddition:
-
Click Chemistry :
With phenylacetylene and Cu(I) catalysis, a triazole-linked hybrid forms (78% yield, HRMS: m/z 512.1834 [M+H]) . This reaction is pH-sensitive, with optimal performance at pH 7–8.
Catalytic Modifications
FeO@cellulose@Mn Nanocomposite enhances reaction efficiency in microwave-assisted syntheses:
-
Suzuki Coupling :
Using Pd(PPh) and aryl boronic acids, the indole’s C-5 position undergoes cross-coupling (Table 2) .
Table 2: Suzuki Coupling Yields with Varied Substituents
| Aryl Boronic Acid | Product Yield (%) | Reaction Time (min) |
|---|---|---|
| 4-Methoxyphenyl | 88 | 30 |
| 3-Nitrophenyl | 65 | 45 |
| 2-Thienyl | 72 | 40 |
Stability Under Thermal and Photolytic Conditions
-
Thermal Degradation :
At 150°C, the compound decomposes via retro-amide cleavage (TGA: 15% mass loss at 150°C). -
Photolysis :
UV irradiation (254 nm) in methanol gene
Scientific Research Applications
Research indicates that compounds containing tetrazole groups exhibit diverse biological activities, including:
- Anti-inflammatory Effects : The compound has shown potential in targeting pathways involved in inflammation, particularly through inhibition of the inflammasome-caspase-1 pathway. This is significant for treating inflammatory diseases and conditions such as COVID-19 .
- Caspase Inhibition : Studies have demonstrated that derivatives similar to this compound can act as non-covalent inhibitors of caspase-1, which is crucial for regulating inflammatory responses .
Case Studies
-
Inflammasome-Caspase Pathway Targeting : A study identified non-covalent inhibitors that could inhibit IL-1β release in activated macrophages, potentially leading to new treatments for inflammatory disorders .
Here, "ND" indicates not determined, while "IA" signifies inactive compounds.
Compound IC50 (μM) Enzyme Activity (%) 5ca ND IA 5cb 14.6 9.49 5cd ND 80.56 - Evaluation in U937 Cells : The cytotoxicity and immunomodulatory effects were assessed using the U937 human cell line, which mimics macrophage characteristics when stimulated with LPS to induce IL-1β production . The results indicated significant potential for these compounds in modulating immune responses.
Potential Applications
The unique structure of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide suggests several applications:
- Drug Development : The compound's ability to modulate inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs.
- Pharmacological Research : Its diverse biological activities make it a valuable tool for studying various biological processes and disease mechanisms.
Mechanism of Action
The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The indole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Key Findings and Implications
- Tetrazole vs. Carboxylic Acid Bioisosteres : The tetrazole group in the target compound offers superior metabolic stability compared to carboxylic acid analogs, as seen in angiotensin II antagonists .
- Substituent Effects : Fluorine at the phenyl position enhances lipophilicity, while 2-methylindole provides steric bulk for selective target interactions.
- Synthetic Accessibility : The target compound’s synthesis likely parallels indole-oxoacetamide routes using tert-butoxide in THF or acidic reflux conditions .
Biological Activity
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data tables.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrazole Ring : The compound is synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring.
- Attachment of the Indole Moiety : The resulting tetrazole derivative is then reacted with an appropriate indole derivative to incorporate the 2-(2-methyl-1H-indol-3-yl) group.
- Formation of the Acetamide Group : The final step involves the formation of an acetamide bond, which is crucial for its biological activity.
The molecular formula for this compound is , with a molecular weight of approximately 300.31 g/mol.
The biological activity of this compound can be attributed to its structural features, particularly the tetrazole ring and the fluorophenyl group.
- Tetrazole Ring : This moiety can mimic carboxylate groups, allowing it to interact with various enzymes or receptors that recognize such groups. This interaction may enhance its binding affinity to target proteins.
- Fluorophenyl Group : The presence of fluorine enhances hydrophobic interactions, potentially increasing the compound's potency against biological targets.
Biological Activity and Case Studies
Research indicates that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Anticancer Activity
A study investigating related tetrazole derivatives found that they could inhibit cell proliferation in various cancer cell lines. For instance, a compound structurally related to this compound was shown to induce apoptosis in breast cancer cells by stimulating oxidative stress pathways and inhibiting critical signaling pathways such as Notch-AKT .
Anti-inflammatory Effects
Tetrazole derivatives have also been studied for their anti-inflammatory properties. Research suggests that these compounds can inhibit pathways involved in inflammatory responses, potentially making them candidates for treating inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic strategies are effective for constructing the tetrazole-indole-acetamide scaffold?
Answer:
The synthesis of this compound involves three key components: the tetrazole ring, indole moiety, and oxoacetamide linker. Key methodologies include:
- Nucleophilic substitution for alkylation of the tetrazole nitrogen (e.g., using K₂CO₃ in DMF with RCH₂Cl for SN2 reactions) .
- Amide coupling for oxoacetamide formation, often via refluxing with chloroacetyl chloride in the presence of triethylamine to activate intermediates .
- Catalytic optimization , such as using PEG-400 with Bleaching Earth Clay (pH 12.5) for heterocyclic thioether formation, which may enhance reaction efficiency .
Experimental Design Tip: Compare yields under varying bases (K₂CO₃ vs. triethylamine) and solvents (DMF vs. PEG-400) to optimize stepwise reactions .
Basic: How can structural confirmation be rigorously validated post-synthesis?
Answer:
A multi-technique approach is critical:
- IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide, N-H stretch for indole/tetrazole) .
- NMR Analysis :
- Elemental Analysis : Validate purity by matching calculated vs. experimental C/H/N percentages .
Data Contradiction Resolution: If spectral data conflicts with expected structures, re-examine coupling constants (e.g., J values for aromatic protons) or use 2D NMR (HSQC, HMBC) for connectivity verification .
Advanced: How to design mechanistic studies for key synthetic steps (e.g., tetrazole alkylation)?
Answer:
Mechanistic insights can be gained via:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Catalytic Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for reductive cyclization steps, monitoring intermediates via LC-MS .
- Computational Modeling : Use DFT calculations to map energy profiles for plausible pathways (e.g., SN2 vs. radical mechanisms in alkylation) .
Example Workflow: For alkylation, track intermediates using in situ FTIR to detect transient species and correlate with proposed mechanisms .
Advanced: How to resolve discrepancies in biological activity data across studies?
Answer:
Discrepancies often arise from assay conditions. Mitigate by:
- Standardized Protocols : Adopt uniform cell lines (e.g., MCF-7 for antiproliferative assays) and controls (e.g., doxorubicin) .
- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to calculate IC₅₀ values, ensuring reproducibility .
- Metabolic Stability Checks : Assess compound degradation in serum-containing media, which may explain variable activity .
Case Study: If a study reports low activity, re-evaluate solubility (e.g., using DMSO gradients) or confirm cell permeability via LC-MS quantification of intracellular concentrations .
Advanced: What strategies improve yield in low-efficiency alkylation or coupling steps?
Answer:
- Solvent Optimization : Replace DMF with polar aprotic solvents like acetonitrile to reduce side reactions .
- Catalyst Tuning : Use zeolites or bleaching earth clays to enhance regioselectivity in tetrazole functionalization .
- Temperature Gradients : For oxoacetamide formation, gradual heating (e.g., 50°C → 80°C) minimizes decomposition .
Data-Driven Example: If alkylation yields drop below 40%, screen additives like TBAB (tetrabutylammonium bromide) to stabilize transition states in SN2 reactions .
Advanced: How to analyze structure-activity relationships (SAR) for modified analogs?
Answer:
- Substituent Scanning : Synthesize derivatives with fluorophenyl (electron-withdrawing) vs. methylindole (electron-donating) groups to assess electronic effects on bioactivity .
- Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the tetrazole and indole moieties .
- Pharmacophore Mapping : Identify critical features (e.g., acetamide carbonyl as a hydrogen bond acceptor) via comparative molecular field analysis (CoMFA) .
Contradiction Management: If bioactivity contradicts docking predictions, validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced: How to address solubility challenges during in vitro assays?
Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide nitrogen, then hydrolyze in situ .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes and measure encapsulation efficiency via HPLC .
Validation Step: Confirm dissolved concentration post-assay via LC-MS to rule out precipitation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
